N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1115433-88-9
VCID: VC4929695
InChI: InChI=1S/C30H29FN4O3S/c1-19-10-15-23(16-25(19)31)32-27(36)18-39-30-34-26-9-5-4-8-24(26)29(38)35(30)17-20-11-13-21(14-12-20)28(37)33-22-6-2-3-7-22/h4-5,8-16,22H,2-3,6-7,17-18H2,1H3,(H,32,36)(H,33,37)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)F
Molecular Formula: C30H29FN4O3S
Molecular Weight: 544.65

N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

CAS No.: 1115433-88-9

Cat. No.: VC4929695

Molecular Formula: C30H29FN4O3S

Molecular Weight: 544.65

* For research use only. Not for human or veterinary use.

N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide - 1115433-88-9

Specification

CAS No. 1115433-88-9
Molecular Formula C30H29FN4O3S
Molecular Weight 544.65
IUPAC Name N-cyclopentyl-4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Standard InChI InChI=1S/C30H29FN4O3S/c1-19-10-15-23(16-25(19)31)32-27(36)18-39-30-34-26-9-5-4-8-24(26)29(38)35(30)17-20-11-13-21(14-12-20)28(37)33-22-6-2-3-7-22/h4-5,8-16,22H,2-3,6-7,17-18H2,1H3,(H,32,36)(H,33,37)
Standard InChI Key BGTNPKBKLMWLPC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)F

Introduction

Structural Elucidation and Chemical Properties

Core Framework and Substituent Analysis

The compound features a 4-oxoquinazolin-3(4H)-yl core, a bicyclic heteroaromatic system known for its role in small-molecule inhibitors . Attached to position 3 of this core is a methylene group linked to a para-substituted benzamide moiety (N-cyclopentyl-4-(methyl)benzamide), which introduces steric bulk and modulates solubility . Position 2 of the quinazolinone ring hosts a thioether bridge (-S-) connecting to a 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl group. The 3-fluoro-4-methylphenyl substituent enhances electronic interactions with biological targets while improving metabolic stability .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₃₀H₂₉FN₄O₃S
Molecular Weight544.65 g/mol
IUPAC NameN-cyclopentyl-4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
SMILESCC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)F

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential coupling reactions, as inferred from analogous quinazolinone derivatives . A plausible route begins with the formation of the 4-oxoquinazolin-3(4H)-yl core via cyclization of anthranilic acid derivatives. Subsequent thioether formation at position 2 employs a nucleophilic substitution reaction between a 2-chloroethyl intermediate and a thiol-containing precursor. The benzamide moiety is introduced through amide coupling between 4-(chloromethyl)benzoyl chloride and cyclopentylamine, followed by methylation at the quinazolinone’s 3-position .

Challenges in Purification

Due to the compound’s high molecular weight (544.65 g/mol) and lipophilicity (predicted logP >5), chromatographic purification may require reverse-phase HPLC with acetonitrile/water gradients . Crystallization attempts are hindered by the flexible cyclopentyl group, necessitating advanced techniques like supercritical fluid chromatography .

Biological Activity and Mechanism

Anticancer Activity

Physicochemical and Pharmacokinetic Profile

Solubility and Lipophilicity

The compound’s solubility in aqueous buffers is expected to be low (<10 μM) based on its molecular weight and high logP . Structural modifications, such as replacing the cyclopentyl group with a morpholine ring, could enhance water solubility but may reduce target affinity .

Table 2: Predicted ADMET Properties

PropertyPredictionSource
logP~5.2 (estimated)
H-Bond Donors2
H-Bond Acceptors4
Polar Surface Area52.95 Ų

Research Gaps and Future Directions

Despite structural characterization, in vivo efficacy and toxicity data remain unpublished. Future studies should prioritize:

  • Kinase Selectivity Profiling: Broad-spectrum screening against 400+ kinases to identify primary targets .

  • Metabolic Stability Assays: Evaluation of cytochrome P450 interactions using human liver microsomes .

  • X-ray Crystallography: Elucidating binding modes with candidate kinases to guide lead optimization .

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